N-(2,4-dimethylphenyl)methanesulfonamide N-(2,4-dimethylphenyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15712817
InChI: InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

N-(2,4-dimethylphenyl)methanesulfonamide

CAS No.:

Cat. No.: VC15712817

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethylphenyl)methanesulfonamide -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name N-(2,4-dimethylphenyl)methanesulfonamide
Standard InChI InChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3
Standard InChI Key IZBKTZJEEWQUFW-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)NS(=O)(=O)C)C

Introduction

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized through a reaction between 2,4-dimethylaniline and methanesulfonyl chloride in dichloromethane, mediated by triethylamine to neutralize hydrochloric acid byproducts. The reaction proceeds at room temperature, yielding the product after 1–2 hours:

2,4-Dimethylaniline + CH₃SO₂ClEt₃N, CH₂Cl₂N-(2,4-Dimethylphenyl)methanesulfonamide + HCl\text{2,4-Dimethylaniline + CH₃SO₂Cl} \xrightarrow{\text{Et₃N, CH₂Cl₂}} \text{N-(2,4-Dimethylphenyl)methanesulfonamide + HCl}

Key parameters for optimization include stoichiometric ratios (1:1.05 aniline to sulfonyl chloride) and base concentration (1.2 equivalents of triethylamine). Post-synthesis purification involves washing with cold water and recrystallization from ethanol, achieving >95% purity.

Industrial-Scale Manufacturing

Continuous flow reactors enhance large-scale production by improving mixing efficiency and thermal regulation. A representative protocol involves:

  • Reactor Type: Microfluidic tubular reactor

  • Residence Time: 5–10 minutes

  • Temperature: 25–30°C

  • Yield: 88–92%

Table 1: Synthesis Conditions Comparison

ParameterLaboratory ScaleIndustrial Scale
SolventCH₂Cl₂CH₂Cl₂
Reaction Time1–2 hours5–10 minutes
BaseTriethylamineTriethylamine
Purity>95%>90%

Structural and Conformational Analysis

Crystallographic Features

X-ray diffraction studies reveal a planar sulfonamide group (S–N bond length: 1.63 Å) and a dihedral angle of 38.3° between the phenyl and sulfonamide planes . The N–H bond adopts a syn conformation relative to the ortho-methyl group, contrasting with the anti orientation seen in N-(2,3-dimethylphenyl) analogs . This conformation minimizes steric clashes between the methyl substituents and sulfonamide oxygen atoms.

Table 2: Structural Parameters of Related Sulfonamides

CompoundDihedral Angle (°)N–H Conformation
N-(2,4-Dimethylphenyl)methanesulfonamide38.3syn
N-(2,3-Dimethylphenyl)benzenesulfonamide71.0anti
N-Phenylmethanesulfonamide-51.6anti

Hydrogen Bonding and Packing

In the crystal lattice, N–H···O hydrogen bonds (2.89 Å) link molecules into infinite chains along the a-axis . Van der Waals interactions between methyl groups further stabilize the structure, resulting in a melting point of 162–164°C.

Physicochemical Properties

Table 3: Key Physicochemical Data

PropertyValue
Molecular Weight199.27 g/mol
Melting Point162–164°C
Solubility (H₂O)<0.1 mg/mL
Solubility (CH₂Cl₂)45 mg/mL
LogP2.1

Research Findings and Applications

Structural Studies

Comparative analyses with N-(2,3-dimethylphenyl) derivatives demonstrate that ortho-substituents significantly alter torsion angles and hydrogen-bonding networks . For instance, replacing the 4-methyl group with hydrogen increases the dihedral angle by 12°, highlighting the role of steric hindrance in molecular geometry .

Future Directions

Further research should prioritize:

  • Biological Screening: Evaluate antimicrobial and enzyme inhibition activity.

  • Derivatization: Introduce halogen or nitro groups to enhance binding affinity.

  • Polymer Applications: Investigate use in sulfonated polymers for ion-exchange membranes.

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